molecular formula C11H12N4O B13755283 1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine CAS No. 1184920-90-8

1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine

Cat. No.: B13755283
CAS No.: 1184920-90-8
M. Wt: 216.24 g/mol
InChI Key: CDKSGLCIPHPWKV-UHFFFAOYSA-N
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Description

1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine is a chemical compound that features a hydrazine group attached to a pyridine ring, which is further substituted with a pyridin-4-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine typically involves the reaction of 2-chloro-6-(pyridin-4-ylmethoxy)pyridine with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including coordination polymers and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine rings can engage in π-π stacking interactions or hydrogen bonding with target molecules, further influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)piperazine Hydrochloride: A similar compound with a piperazine ring instead of a hydrazine group.

    2-(Pyridin-4-ylmethoxy)pyridine: Lacks the hydrazine group but retains the pyridine structure.

    4-(Pyridin-2-ylmethoxy)pyridine: Similar structure with different substitution pattern.

Uniqueness

1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine is unique due to its hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1184920-90-8

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

[6-(pyridin-4-ylmethoxy)pyridin-2-yl]hydrazine

InChI

InChI=1S/C11H12N4O/c12-15-10-2-1-3-11(14-10)16-8-9-4-6-13-7-5-9/h1-7H,8,12H2,(H,14,15)

InChI Key

CDKSGLCIPHPWKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OCC2=CC=NC=C2)NN

Origin of Product

United States

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